molecular formula C19H36O3 B14556345 Methyl (6-undecyloxan-2-yl)acetate CAS No. 62136-70-3

Methyl (6-undecyloxan-2-yl)acetate

Cat. No.: B14556345
CAS No.: 62136-70-3
M. Wt: 312.5 g/mol
InChI Key: JNEPIYFXDOOPQW-UHFFFAOYSA-N
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Description

Methyl (6-undecyloxan-2-yl)acetate is an organic compound with the molecular formula C14H26O3. It is an ester, which is a class of compounds commonly known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a long alkyl chain and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (6-undecyloxan-2-yl)acetate can be synthesized through the esterification reaction between 6-undecyloxan-2-ylacetic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-undecyloxan-2-yl)acetate, like other esters, undergoes several types of chemical reactions:

    Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding the corresponding carboxylic acid and alcohol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

Major Products Formed

    Hydrolysis: 6-undecyloxan-2-ylacetic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: 6-undecyloxan-2-ylmethanol.

Scientific Research Applications

Methyl (6-undecyloxan-2-yl)acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (6-undecyloxan-2-yl)acetate involves its hydrolysis to release 6-undecyloxan-2-ylacetic acid and methanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This process is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-undecyloxan-2-yl)acetate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler esters. This structural difference can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

62136-70-3

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 2-(6-undecyloxan-2-yl)acetate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(22-17)16-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

JNEPIYFXDOOPQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CCCC(O1)CC(=O)OC

Origin of Product

United States

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